N-(2,5-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide
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Overview
Description
N-(2,5-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a dichlorophenyl group, a morpholine ring, and a piperazine ring, making it a unique molecule with potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 2 and 5 positions.
Attachment of the piperazine ring: The dichlorophenyl intermediate is then reacted with piperazine under controlled conditions to form the piperazine derivative.
Introduction of the morpholine ring: The final step involves the reaction of the piperazine derivative with morpholine-4-carbonyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-(2,5-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide: Similar structure but with chlorine atoms at different positions.
N-(2,5-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
N-(2,5-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide is unique due to its specific arrangement of functional groups, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N4O3/c18-13-1-2-14(19)15(11-13)20-16(24)12-21-3-5-22(6-4-21)17(25)23-7-9-26-10-8-23/h1-2,11H,3-10,12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKGBVOZDPUARC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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